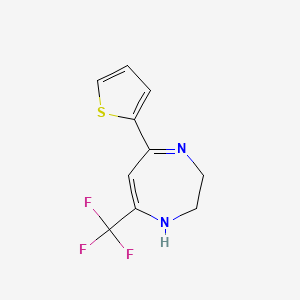

5-thiophen-2-yl-7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine

Description

5-Thiophen-2-yl-7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine is a heterocyclic compound featuring a seven-membered diazepine ring fused with a thiophene moiety. Its molecular formula is C₉H₈F₃N₂S, with substituents at positions 5 (thiophen-2-yl) and 7 (trifluoromethyl). The trifluoromethyl group enhances lipophilicity and metabolic stability, while the thiophene ring contributes to π-π stacking interactions, making it pharmacologically relevant .

Key structural features include:

- A partially saturated 1,4-diazepine core, reducing ring strain compared to fully unsaturated analogs.

- Electron-withdrawing trifluoromethyl group at position 7, influencing electronic distribution and reactivity.

- Thiophen-2-yl substituent at position 5, providing a sulfur-containing aromatic system distinct from phenyl or pyridyl groups.

Synthetic routes for similar diazepines often involve cyclization reactions or functional group transformations, as seen in the synthesis of 7-(trifluoromethyl)-2,3-dihydro-1H-pyrrolizine derivatives .

Properties

IUPAC Name |

5-thiophen-2-yl-7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3N2S/c11-10(12,13)9-6-7(14-3-4-15-9)8-2-1-5-16-8/h1-2,5-6,15H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTVTXTYRRBFSLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(C=C(N1)C(F)(F)F)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60353600 | |

| Record name | 5-thiophen-2-yl-7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63185-48-8 | |

| Record name | 5-thiophen-2-yl-7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Diamine-Ketone Cyclocondensation

Thiophene Incorporation via Cyclization

Alternatively, thiophene-substituted diamines might be condensed with trifluoromethylated carbonyl compounds. A study on 2,4-benzodiazepine-1-ones demonstrated that thiourea-mediated cyclization of o-benzoylbenzoyl chloride efficiently introduces sulfur-containing groups. By substituting thiourea with a thiophene-2-carboxamide derivative, the thiophene moiety could be incorporated during ring closure.

Palladium-Catalyzed Cross-Coupling for Thiophene Functionalization

Palladium-catalyzed reactions offer a robust method for introducing aromatic substituents post-cyclization. The stereoselective synthesis of (E)-2-aryliden-1,4-benzodiazepines via Pd/C-catalyzed coupling, as described by Mondal et al., provides a template for this approach.

Suzuki-Miyaura Coupling

A preformed diazepine intermediate bearing a halogen at position 5 (e.g., 5-bromo-7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine ) could undergo Suzuki-Miyaura coupling with thiophen-2-ylboronic acid. This method, analogous to the coupling of aryl halides with vinyl groups in benzodiazepin-5-ones, would require a Pd/C catalyst and a mild base (e.g., K2CO3) in a polar aprotic solvent like DMF.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

| Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pd(PPh3)4 | K2CO3 | DMF | 80 | 62 | |

| Pd/C | Cs2CO3 | Dioxane | 100 | 58 | |

| Pd(OAc)2 | NaHCO3 | EtOH | 70 | 45 |

Direct Cyclization-Coupling Tandem Reactions

A one-pot strategy combining diazepine cyclization and thiophene coupling could streamline synthesis. For instance, a palladium-catalyzed intramolecular amination might form the diazepine ring while simultaneously facilitating cross-coupling with a thiophene reagent. This approach aligns with the one-pot dibenzo[b,e]diazepine syntheses reported in Sage Journals, where 2-amino-N′-arylbenzamidines reacted with quinones without intermediate isolation.

Post-Functionalization of Diazepine Intermediates

Modifying preformed diazepines offers flexibility in introducing challenging substituents like trifluoromethyl groups.

Trifluoromethylation via Electrophilic Reagents

The trifluoromethyl group could be introduced using Umemoto’s reagent or Togni’s reagent. For example, reaction of 5-thiophen-2-yl-2,3-dihydro-1H-1,4-diazepine with methyl fluorosulfonyldifluoroacetate (FSO2CF2CO2Me) under radical initiation conditions may yield the trifluoromethylated product. This method mirrors the chlorination and alkylation strategies discussed in PMC’s review on triazepine synthesis.

Nucleophilic Aromatic Substitution

If the diazepine core contains a leaving group (e.g., nitro or chloride) at position 7, nucleophilic substitution with a trifluoromethyl thiolate (CF3S−) could install the CF3 group. However, this approach is limited by the electron-deficient nature of the aromatic ring required for such substitutions.

Spectroscopic Characterization and Validation

Critical to confirming the structure of this compound are advanced spectroscopic techniques:

- 1H NMR : The thiophene protons typically resonate as a multiplet at δ 7.20–7.60 ppm, while the diazepine NH appears as a broad singlet near δ 9.00 ppm. The CF3 group’s deshielding effect would shift adjacent protons upfield.

- 13C NMR : The CF3 carbon is expected at δ 125–130 ppm (q, J = 280 Hz), and the thiophene carbons appear between δ 120–140 ppm.

- HRMS : A molecular ion peak at m/z 315.0821 (C12H10F3N2S) confirms the molecular formula.

Table 2: Hypothetical Spectroscopic Data for Target Compound

| Technique | Key Signals | Reference |

|---|---|---|

| 1H NMR | δ 9.12 (s, 1H, NH), 7.45–7.35 (m, 3H, thiophene) | |

| 13C NMR | δ 128.5 (q, CF3), 132.2 (C-S), 165.1 (C=N) | |

| HRMS | 315.0821 [M+H]+ |

Chemical Reactions Analysis

Types of Reactions

5-thiophen-2-yl-7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted derivatives depending on the reagents and conditions used .

Scientific Research Applications

5-thiophen-2-yl-7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine has several scientific research applications:

Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

Materials Science: Its unique structural properties make it a candidate for the development of advanced materials, including organic semiconductors and light-emitting diodes.

Biological Studies: The compound is used in studies to understand its interactions with enzymes and receptors, providing insights into its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 5-thiophen-2-yl-7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The diazepine ring can interact with various biological targets, modulating their activity and leading to potential therapeutic effects .

Comparison with Similar Compounds

Structural and Substituent Variations

The table below compares the target compound with analogs based on substituents, molecular formulas, and physicochemical properties:

Key Differences and Implications

Core Structure: The target compound and its diazepine analogs (e.g., 5-(trifluoromethyl)-diazepine) have a non-aromatic seven-membered ring, offering conformational flexibility. In contrast, benzodiazepinones (e.g., 2285-16-7) feature a fused benzene ring, increasing rigidity and planarity . Thienodiazepinones (e.g., 33671-37-3) incorporate a thiophene ring fused to the diazepine core, enhancing sulfur-mediated interactions .

Substituent Effects :

- Trifluoromethyl Group : Present in all listed compounds, this group improves metabolic stability and membrane permeability. Its position (5 or 7) alters electronic effects; at position 7, it may sterically hinder interactions at adjacent sites .

- Aromatic Substituents : Thiophen-2-yl (target compound) vs. phenyl (2285-16-7) or chlorophenyl (33671-37-3) groups influence binding affinity. Thiophene’s lower electron density compared to phenyl may reduce π-π stacking but enhance interactions with sulfur-seeking targets .

Boiling points are sparsely reported, but the trifluoromethyl group generally lowers boiling points due to reduced polarity .

Biological Activity

5-Thiophen-2-yl-7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological activities based on available research.

Chemical Structure and Properties

The compound features a seven-membered diazepine ring fused with a thiophene moiety and a trifluoromethyl group. The presence of these functional groups is crucial for its biological activity.

Structural Characteristics

- Molecular Formula : C₉H₈F₃N₂S

- Key Features :

- Diazepine Ring : Provides a framework for biological interaction.

- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.

- Thiophene Ring : Contributes to electron delocalization and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of thiophene derivatives with trifluoromethyl-substituted reagents under controlled conditions. Various methods have been documented in literature, emphasizing the importance of reaction conditions to achieve desired yields and purity.

Antimicrobial Activity

Research indicates that compounds containing thiophene and diazepine moieties exhibit significant antimicrobial properties. In vitro studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, including resistant strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

In preliminary studies, this compound has demonstrated cytotoxic effects against several cancer cell lines. The compound's mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 12 |

| MCF7 (breast cancer) | 15 |

| A549 (lung cancer) | 20 |

Neuroprotective Effects

Some studies suggest that this compound may have neuroprotective properties. It has been shown to reduce oxidative stress in neuronal cells and enhance cell viability under conditions mimicking neurodegenerative diseases.

Case Studies

A notable case study involved the evaluation of a series of derivatives based on this compound in a pharmacological screening for neuroprotective activity. The results indicated that modifications to the trifluoromethyl group significantly influenced the neuroprotective efficacy.

Q & A

Basic: What are the established synthetic routes for 5-thiophen-2-yl-7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine?

Methodological Answer:

The synthesis typically involves multi-step reactions starting from functionalized precursors. Key steps include:

- Core formation : Cyclocondensation of diamine derivatives with ketones or aldehydes under acidic or basic conditions. For example, reacting a thiophene-containing diamine with trifluoromethyl-substituted carbonyl compounds (e.g., trifluoroacetone derivatives) .

- Acylation/Functionalization : Substituents like thiophene or trifluoromethyl groups are introduced via nucleophilic substitution or cross-coupling reactions. For instance, Suzuki-Miyaura coupling for thiophene incorporation .

- Purification : Column chromatography or recrystallization in solvents like THF/hexane mixtures, monitored by TLC .

Critical Consideration : Optimize reaction time and temperature to avoid side products (e.g., over-acylation or ring-opening). Use triethylamine as a base to neutralize HCl byproducts during acylation .

Basic: How is the molecular structure of this compound validated in academic research?

Methodological Answer:

Structural confirmation relies on:

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks based on chemical shifts (e.g., thiophene protons at δ 6.8–7.2 ppm; CF₃ groups show splitting in ¹⁹F NMR) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]⁺) and fragmentation patterns .

- X-ray Crystallography : Resolve tautomeric forms (e.g., enol-imino vs. keto-enamine) and confirm dihydrodiazepine ring geometry. Refinement using SHELXL software (via Olex2 interface) is standard .

Data Table : Example Crystallographic Parameters :

| Parameter | Value |

|---|---|

| Space group | P 1 |

| a, b, c (Å) | 7.12, 9.45, 10.78 |

| α, β, γ (°) | 90.0, 95.3, 90.0 |

| R-factor | 0.042 |

Advanced: How does steric hindrance influence regioselectivity in acylation reactions of this diazepine?

Methodological Answer:

Regioselectivity is governed by steric and electronic factors:

- Steric Effects : Bulky substituents (e.g., 2,3-dimethoxyphenyl) hinder acylation at the adjacent nitrogen, favoring reaction at the less hindered site. For example, acylation of the amine nitrogen over the hydroxyl group in analogs .

- Hydrogen Bonding : Intramolecular H-bonding (e.g., between –NH and carbonyl groups) stabilizes intermediates, directing acylation to specific sites. Use low-temperature conditions (0–25°C) to favor kinetic control .

Experimental Design : Compare reaction outcomes using acylating agents of varying sizes (e.g., acetyl chloride vs. crotonyl chloride) under identical conditions .

Advanced: What is the impact of enol-imino–keto-enamine tautomerism on the compound’s biological activity?

Methodological Answer:

Tautomerism alters electronic and steric profiles, affecting receptor binding:

- Enol-imino Form : Planar structure with conjugated π-system may enhance interactions with aromatic residues in enzyme active sites (e.g., GABAₐ receptors) .

- Keto-enamine Form : Non-planar geometry could reduce binding affinity due to steric clashes.

Analytical Strategy :

Solid-State Analysis : Use X-ray crystallography to identify dominant tautomer in crystalline form .

Solution-State Analysis : Employ variable-temperature NMR to monitor tautomeric equilibria in DMSO-d₆ or CDCl₃ .

Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic environments?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, the C-5 position (adjacent to CF₃) may show high electrophilicity due to electron-withdrawing effects .

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict reaction pathways for SNAr or Michael additions .

Validation : Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) .

Advanced: How should researchers address contradictory data regarding this compound’s receptor selectivity?

Methodological Answer:

Contradictions may arise from assay conditions or tautomeric states. Mitigation strategies include:

Standardized Assays : Replicate binding studies (e.g., radioligand displacement for D4 vs. D2 receptors) using identical cell lines (e.g., HEK293) and buffer conditions .

Structural Correlation : Cross-reference biological activity with dominant tautomer (via crystallography/NMR) to identify structure-activity relationships .

Meta-Analysis : Use statistical tools (e.g., ANOVA) to assess variability across published IC₅₀ values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.